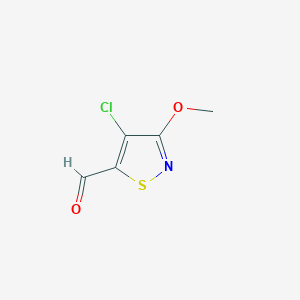

4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

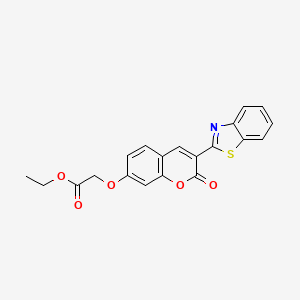

4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde is a synthetic compound that has gained increasing importance as a building block in the synthesis of various organic compounds . It has a molecular weight of 177.61 .

Synthesis Analysis

The synthesis of new amino and alkoxy derivatives of thiazole-5-carbaldehyde, on the basis of which α,β-unsaturated ketones of the thiazole series were synthesized, are described in a paper . The synthesis of aldehyde 1, starting from 1,3-thiazolidine-2,4-dione, and carried out a number of its chemical transformations with participation of the chlorine atoms .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

The possibility of obtaining chalcones and variation of substitution reactions in the thiazole ring has been shown . A direct reaction of 2,4-di-chlorothiazole-5-carbaldehyde 1 with acetophenone in methanol in conditions of alkaline catalysis gave 3-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-phenyl-2-propenone (28) in comparatively low yield (25%) .Physical And Chemical Properties Analysis

4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde has a melting point of 45-50 . It is a powder in physical form .Applications De Recherche Scientifique

Antimicrobial Activity

“4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde” has been used in the synthesis of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties . These compounds have shown moderate inhibitory activities against both Gram‐positive and ‐negative bacteria, with some compounds exhibiting excellent antifungal inhibition .

Synthesis of α,β-Unsaturated Ketones

This compound has been used in the synthesis of new amino and alkoxy derivatives of thiazole-5-carbaldehyde . These derivatives have been used to synthesize α,β-unsaturated ketones of the thiazole series .

Synthesis of Chalcones

“4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde” has been used in the synthesis of chalcones . Chalcones are a class of compounds that have been studied for their diverse biological activities .

Fluorescent Styryl Dyes

This compound has been used in the synthesis of fluorescent styryl dyes . These dyes have been studied for their properties in the low-lying first singlet excited states .

Pharmaceutical Testing

“4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde” is available for purchase for pharmaceutical testing . This suggests that it may be used in the development and testing of new drugs .

Synthesis of Hydrazide-Hydrazones

Although not directly mentioned in the search results, it’s worth noting that thiazole derivatives, such as “4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde”, are often used in the synthesis of hydrazide-hydrazones . These compounds have been studied for their significant antimicrobial activity .

Mécanisme D'action

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives are known to be involved in a variety of biochemical processes, but the exact pathways for this specific compound require further investigation .

Safety and Hazards

Orientations Futures

Thiazole analogs of chalcones, capable of functionalization at the heterocyclic nucleus, have been studied . The problem of synthesis of heterocyclic analogs of chalcone with substituents in the heteroaromatic nucleus capable of further transformations not involving the propenone unit has been studied . This opens up new possibilities for the development of various drugs and biologically active agents .

Propriétés

IUPAC Name |

4-chloro-3-methoxy-1,2-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYZQCHMOUBKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2467251.png)

![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)

![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)

![3-benzyl-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2467263.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)